(4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic molecule featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 6-methylpyridin-2-ylmethanol and a suitable cyclopentane derivative.
Formation of the Oxazine Ring: The cyclopentane derivative undergoes a cyclization reaction with an appropriate amine to form the oxazine ring. This step often requires the use of catalysts such as Lewis acids and specific reaction conditions like controlled temperature and pH.
Methoxylation: The final step involves the methoxylation of the intermediate product using methanol in the presence of a base to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazine ring to a more reduced form, potentially opening the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced oxazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine: shares structural similarities with other oxazine derivatives and pyridine-containing compounds.
Oxazine Derivatives: Compounds like 1,3-oxazines and 1,4-oxazines, which also contain the oxazine ring but differ in their substituents and ring fusion.
Pyridine Derivatives: Compounds such as 2-methylpyridine and 2,6-dimethylpyridine, which feature the pyridine ring with different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the oxazine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-[(6-methylpyridin-2-yl)methoxy]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-2-4-11(16-10)9-18-13-6-5-12-14(13)17-8-7-15-12/h2-4,12-15H,5-9H2,1H3/t12-,13+,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWRIRXKQXZJLW-BFHYXJOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COC2CCC3C2OCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CO[C@@H]2CC[C@H]3[C@H]2OCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.